N-ブチル-2-メトキシアニリン

説明

Analytical Characterization of Hallucinogenic Derivatives

The analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs was reported, focusing on substances identified in blotter papers from the drug market. These substances were analyzed using a variety of methods, including GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR, allowing for unequivocal identification of the active components. The study provided detailed analytical data, including mass spectra, fragmentation patterns, and structural elucidation through NMR spectroscopy .

Asymmetric Benzylic Lithiation Substitution Reactions

A mechanistic and structural investigation into the asymmetric benzylic lithiation substitution reactions of N-Boc-N-(p-methoxyphenyl)benzylamine was conducted. The study revealed high enantioenrichments in the products from lithiation substitutions, with configurationally stable organolithium intermediates being identified by NMR spectroscopy. The research provided insights into the stereochemistry of the reactions and the role of the electrophile in determining the outcome .

Chemosensor for Silver Ion

A study on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine demonstrated its effectiveness as a highly selective chemosensor for Ag(+) ions. The sensor exhibited a strong fluorescent enhancement upon binding to Ag(+), attributed to an increase in intramolecular charge transfer. The mechanism was supported by TD-DFT calculations, highlighting the potential for practical applications in detecting silver ions .

Molecular Structure and Antioxidant Activity

The molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. The study provided a comprehensive understanding of the compound's geometry, vibrational frequencies, electronic properties, and antioxidant properties, with the latter determined using the DPPH free radical scavenging test .

Aggregation-Induced Enhanced Emission

N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine was synthesized and found to exhibit aggregation-induced emission enhancement (AIEE) characteristics. The study explored the compound's luminescent properties, morphology, and the role of intramolecular hydrogen bonding in its emission behavior. The findings suggested potential applications in fluorescence sensing of volatile organic solvents .

X-ray Structure and DFT Studies

The structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray diffraction, IR-NMR spectroscopy, and DFT methods. The research provided detailed information on the compound's molecular geometry, vibrational frequencies, NMR chemical shifts, MEP distribution, and non-linear optical properties .

Characterization of Bioactive Phenethylamines and Tryptamines

The analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines was performed, providing a comprehensive collection of chromatographic and spectral data. The study included the differentiation of positional isomers and the use of various mass spectral techniques, contributing valuable data for forensic toxicology .

Photoconductive Properties

The synthesis and photoconductive properties of N,N-bis(4-methylphenyl)-4-benzenamine were investigated. The compound was synthesized using Ullmann, Vilsmeier, and Wittig reactions, and its structure was confirmed by IR, 1H NMR, and MS. The study evaluated the compound's potential as a charge transfer material in photoreceptor cells, demonstrating excellent photoconductivity .

Molecular Structure and Conformation

The molecular structure and conformation of N-2-[3'-(methoxysalicylideneimino)benzyl]-3"-methoxysalicylideneimine were determined by X-ray crystallography and NMR spectroscopy. The study revealed the non-planar nature of the compound and the presence of intramolecular hydrogen bonds, with AM1 calculations providing insights into the minimum energy conformation .

科学的研究の応用

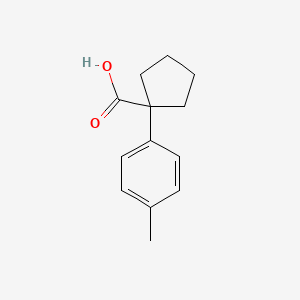

アニリンのメチル化

N-ブチル-2-メトキシアニリンは、アニリンのメチル化に使用できます。 シクロメタル化されたルテニウム錯体は、メタノールを用いたアニリンの効率的なメチル化を可能にし、N-メチルアニリンを選択的に得ることができます . この水素自動移動手順は、穏やかな条件下(60°C)で実用的に行われます .

生物活性化合物の合成

アミンの選択的N-アルキル化は、有機合成において、特に生物活性化合物の合成において、依然として重要で広く適用されている化学変換です . この点で、特にアミンのN-メチル化は興味深いものであり、この変換は、そのような化合物の親油性を変化させるために定期的に使用され、それらをより生物学的にアクセスしやすくしています .

水素自動移動反応

N-ブチル-2-メトキシアニリンは、水素自動移動反応に使用できます。 この方法論は、アクセスしやすい、そしてしばしば安価なアルコールから始まる多段階反応シーケンスから構成されています . 遷移金属触媒を用いると、アルコールは最初の反応段階で脱水素化され、より反応性の高いアルデヒドまたはケトンが生成され、次にアルドール縮合またはイミン形成などの反応を受けることができます .

メタノールの脱水素化

N-ブチル-2-メトキシアニリンは、メタノールの脱水素化に使用できます。 メタノールの脱水素化は、出発物質として必要とされるため、より高いアルコールの脱水素化と比較して、著しく高いエネルギー障壁を持っています .

作用機序

The mechanism of action for Benzenamine, N-butyl-2-methoxy- involves electrophilic aromatic substitution. This mechanism should be considered in context with other mechanisms involving carbocation intermediates. These include SN1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

特性

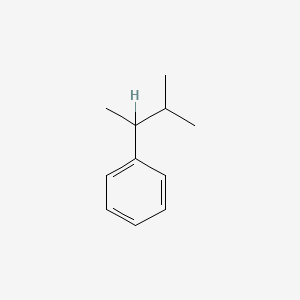

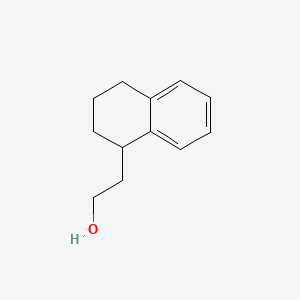

IUPAC Name |

N-butyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBGDUZWAJNQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215846 | |

| Record name | Benzenamine, N-butyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65570-20-9 | |

| Record name | N-Butyl-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65570-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-butyl-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065570209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-butyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)